4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole
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Overview
Description
4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H12N4. It is known for its unique structure, which includes a pyrazole ring substituted with a dimethylhydrazinylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole-4-carbaldehyde and dimethylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a reference substance for drug impurities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethylhydrazono)but-2-enenitriles: Similar in structure but with different functional groups.
1-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1’-(diphenylphosphorothioyl)ferrocene: Contains a ferrocene unit and is used in catalysis.
Uniqueness
4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N-methyl-N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4- |
InChI Key |
ZFFBXHNLRPNABA-YWEYNIOJSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=N\N(C)C |
Canonical SMILES |
CN1C=C(C=N1)C=NN(C)C |
Origin of Product |
United States |
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